molecular formula C17H24FNO2 B7035241 N-(3-fluoro-4-methoxyphenyl)-3,3-dimethyl-N-propan-2-ylcyclobutane-1-carboxamide

N-(3-fluoro-4-methoxyphenyl)-3,3-dimethyl-N-propan-2-ylcyclobutane-1-carboxamide

Cat. No.: B7035241
M. Wt: 293.4 g/mol
InChI Key: PYIGKUDFYBFIDY-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methoxyphenyl)-3,3-dimethyl-N-propan-2-ylcyclobutane-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyclobutane ring substituted with a 3-fluoro-4-methoxyphenyl group and a propan-2-yl group, making it structurally unique and potentially useful in medicinal chemistry and other applications.

Properties

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-3,3-dimethyl-N-propan-2-ylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO2/c1-11(2)19(16(20)12-9-17(3,4)10-12)13-6-7-15(21-5)14(18)8-13/h6-8,11-12H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIGKUDFYBFIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC(=C(C=C1)OC)F)C(=O)C2CC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methoxyphenyl)-3,3-dimethyl-N-propan-2-ylcyclobutane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the 3-fluoro-4-methoxyphenyl precursor, which can be synthesized via a Friedel-Crafts acylation reaction of o-fluoroanisole with acetic anhydride . The cyclobutane ring is then introduced through a series of cyclization reactions, often involving Grignard reagents and other organometallic intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methoxyphenyl)-3,3-dimethyl-N-propan-2-ylcyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-fluoro-4-methoxyphenyl)-3,3-dimethyl-N-propan-2-ylcyclobutane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methoxyphenyl)-3,3-dimethyl-N-propan-2-ylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-methoxyphenyl derivatives: These compounds share the same aromatic substitution pattern and exhibit similar chemical reactivity.

    Cyclobutane carboxamides: Compounds with a cyclobutane ring and carboxamide functional group.

Uniqueness

N-(3-fluoro-4-methoxyphenyl)-3,3-dimethyl-N-propan-2-ylcyclobutane-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct pharmacological properties and reactivity patterns compared to other similar compounds .

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